(2,6-Di(pyridin-3-yl)phenyl)methanamine
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Overview
Description
(2,6-Di(pyridin-3-yl)phenyl)methanamine is an organic compound that features a phenyl ring substituted with two pyridinyl groups at the 2 and 6 positions and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanamine typically involves the reaction of 2,6-dibromophenylmethanamine with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2,6-Di(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridinyl rings can be reduced to piperidinyl rings under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidinyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2,6-Di(pyridin-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanamine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2,6-Di(pyridin-2-yl)phenyl)methanamine: Similar structure but with pyridinyl groups at the 2 positions.
(2,6-Di(pyridin-4-yl)phenyl)methanamine: Pyridinyl groups at the 4 positions.
(2,6-Di(pyridin-3-yl)benzylamine): Similar structure with a benzylamine group instead of a methanamine group.
Uniqueness
(2,6-Di(pyridin-3-yl)phenyl)methanamine is unique due to the specific positioning of the pyridinyl groups, which can influence its electronic properties and reactivity. This positioning can enhance its ability to act as a ligand in coordination chemistry and may impart distinct biological activities compared to its isomers.
Properties
Molecular Formula |
C17H15N3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2,6-dipyridin-3-ylphenyl)methanamine |
InChI |
InChI=1S/C17H15N3/c18-10-17-15(13-4-2-8-19-11-13)6-1-7-16(17)14-5-3-9-20-12-14/h1-9,11-12H,10,18H2 |
InChI Key |
XCRSLQARYPJCJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)CN)C3=CN=CC=C3 |
Origin of Product |
United States |
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